molecular formula C11H13NO2S B402595 (3-Hydroxyphenyl)(morpholin-4-yl)methanethione CAS No. 331711-43-4

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione

Cat. No.: B402595
CAS No.: 331711-43-4
M. Wt: 223.29g/mol
InChI Key: DMBPKIZXELGKQI-UHFFFAOYSA-N
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Description

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione is a chemical compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol. This compound is known for its unique structure, which includes a hydroxyphenyl group and a morpholinyl group connected by a methanethione linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione typically involves the reaction of 3-hydroxybenzaldehyde with morpholine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanethione linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methylene group.

    Substitution: The hydroxy group on the phenyl ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

(3-Hydroxyphenyl)(morpholin-4-yl)methanethione can be compared with other similar compounds, such as:

    (4-Hydroxyphenyl)(morpholin-4-yl)methanethione: Similar structure but with the hydroxy group in a different position.

    (3-Hydroxyphenyl)(piperidin-4-yl)methanethione: Similar structure but with a piperidinyl group instead of a morpholinyl group.

    (3-Hydroxyphenyl)(morpholin-4-yl)methanone: Similar structure but with a methanone group instead of a methanethione group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-hydroxyphenyl)-morpholin-4-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-10-3-1-2-9(8-10)11(15)12-4-6-14-7-5-12/h1-3,8,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBPKIZXELGKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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